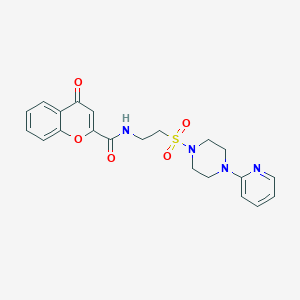
4-(1,1,3,3,3-Pentafluoropropyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(1,1,3,3,3-pentafluoropropyl)benzoic acid is a fluorinated benzoic acid derivative. While the specific compound is not directly studied in the provided papers, similar fluorinated benzoic acid derivatives have been synthesized and characterized, indicating a broader interest in the chemical properties and potential applications of such compounds. For instance, the synthesis of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives has been described, showcasing the interest in fluorinated aromatic acids . Additionally, the study of a mesogen with a thermotropic cubic phase, which includes a perfluorinated compound, highlights the unique properties that fluorination can impart to benzoic acid derivatives .
Synthesis Analysis
The synthesis of fluorinated benzoic acid derivatives typically involves multiple steps, starting from nitro derivatives, which are reduced to anilines, followed by conversion to other functional groups and subsequent oxidation to the benzoic acids . The specific synthesis route for this compound would likely involve the introduction of the pentafluoropropyl group into a benzoic acid precursor, although the exact method is not detailed in the provided papers.
Molecular Structure Analysis
Molecular structure and geometry of similar compounds have been determined using various spectroscopic techniques and theoretical calculations, such as NMR, IR, UV-VIS, and density functional theory (DFT) . These studies provide insights into the electronic structure, vibrational modes, and potential tautomerism in solution, which are important for understanding the behavior of the compound under different conditions.
Chemical Reactions Analysis
The chemical behavior of fluorinated benzoic acids can involve acid-base dissociation and interactions with other molecules, as indicated by the study of azo-benzoic acids and their tautomerism in solution . The presence of the fluorinated group can significantly affect the reactivity and interaction of the benzoic acid moiety with other chemical species.
Physical and Chemical Properties Analysis
Fluorinated benzoic acids exhibit unique physical and chemical properties due to the presence of the highly electronegative fluorine atoms. These properties can include altered acidity, solubility, and potential for forming specific molecular assemblies, as seen in the case of the mesogen with a cubic phase . The introduction of fluorinated groups can also impact the thermal behavior and phase transitions of the compound, as well as its spectroscopic characteristics .
Wissenschaftliche Forschungsanwendungen
Fluorescence Probes for Reactive Oxygen Species Detection
One notable application of benzoic acid derivatives in scientific research is the development of novel fluorescence probes for the detection of reactive oxygen species (ROS). Researchers designed and synthesized 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its derivatives as fluorescence probes to selectively detect highly reactive oxygen species such as hydroxyl radicals and reactive intermediates of peroxidase. These compounds, through their specific reactivity and fluorescence properties, provide a powerful tool for studying the roles of ROS in various biological and chemical contexts (Setsukinai et al., 2003).
Benzoic Acid in Foods and Additives
Benzoic acid and its derivatives, including various benzoic acid esters, are widely used as antibacterial and antifungal preservatives, as well as flavoring agents in food, cosmetics, hygiene, and pharmaceutical products. Their ubiquity in the environment and potential for high human exposure necessitate understanding their occurrence, uses, metabolism, and toxicology. This comprehensive review highlights benzoic acid's natural occurrence in plants and animals, its synthetic production, and its broad applications, offering insights into its significance and the ongoing controversy over its safety (del Olmo et al., 2017).
Synthesis and Luminescent Properties of Lanthanide Complexes
Research into the synthesis and crystal structures of lanthanide 4-benzyloxy benzoates explores the impact of electron-withdrawing and electron-donating groups on luminescent properties. This study demonstrates how modifications to the benzoic acid derivatives can significantly affect the photophysical properties of the resulting lanthanide coordination compounds, paving the way for applications in materials science and luminescent labeling (Sivakumar et al., 2010).
Catalytic Applications in Material Science
The development of an In(III) metal-organic framework (MOF) using a bent linker derived from benzoic acid showcases the catalytic potential of such structures in the acetalization of aldehydes. This MOF's unique structure and catalytic efficiency highlight the role of benzoic acid derivatives in advancing heterogeneous catalysis and material science applications (Gándara et al., 2008).
Environmental and Analytical Chemistry
Benzoic acid derivatives are employed in environmental and analytical chemistry, as seen in the synthesis of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives for high-yield processes. The versatility of these compounds in chemical synthesis and potential environmental applications underscores the broad utility of benzoic acid derivatives in scientific research (Zarantonello et al., 2007).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-(1,1,3,3,3-pentafluoropropyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F5O2/c11-9(12,5-10(13,14)15)7-3-1-6(2-4-7)8(16)17/h1-4H,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTQGBUZHICKCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(CC(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2526489.png)

![Ethyl 2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2526491.png)

![4-tert-butyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2526501.png)
![3-(Chloromethyl)-2-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2526502.png)

![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2526504.png)


![3-methyl-2-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2526508.png)
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2526509.png)